molecular formula C16H19F3N2O3 B5341718 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B5341718
Poids moléculaire: 344.33 g/mol
Clé InChI: KTRFBPPADBKSMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the development and function of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies and autoimmune diseases.

Mécanisme D'action

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. BTK activation leads to downstream signaling events that promote B-cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling events and induces apoptosis (cell death) in B-cells. This compound has also been shown to inhibit the activation of other signaling pathways, such as AKT and ERK, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cells in vitro and in vivo. In preclinical models of CLL, MCL, and DLBCL, this compound has demonstrated potent anti-tumor activity and prolonged survival. This compound has also been shown to reduce autoantibody production and inflammation in preclinical models of autoimmune diseases. In addition, this compound has been shown to have minimal effects on T-cells, which may reduce the risk of immunosuppression.

Avantages Et Limitations Des Expériences En Laboratoire

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies and autoimmune diseases. This compound has also been shown to have minimal effects on T-cells, which may reduce the risk of immunosuppression. However, there are some limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which could complicate the interpretation of results. In addition, the optimal dosing and treatment schedule for this compound may vary depending on the specific disease model and experimental conditions.

Orientations Futures

There are several future directions for the development and application of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. First, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases. Second, combination therapies with this compound and other targeted agents, such as venetoclax or lenalidomide, are being explored to enhance anti-tumor activity and overcome resistance. Third, the role of BTK inhibition in other diseases, such as multiple sclerosis and asthma, is being investigated. Fourth, the development of more potent and selective BTK inhibitors, such as acalabrutinib and zanubrutinib, may provide additional therapeutic options for patients. Finally, the identification of biomarkers that predict response to BTK inhibition may improve patient selection and treatment outcomes.

Méthodes De Synthèse

The synthesis of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-(1,4-dioxaspiro[4.5]dec-8-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.

Applications De Recherche Scientifique

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)20-14(22)11-21-7-5-15(6-8-21)23-9-10-24-15/h1-4H,5-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRFBPPADBKSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.